Prima-1met - 5291-32-7

Prima-1met

Catalog Number: EVT-287634
CAS Number: 5291-32-7
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prima-1met, also known as Prima-1met, is a small molecule that reactivates mutant p53. [, ] It is a methylated analog of PRIMA-1 (p53 reactivation and induction of massive apoptosis). [] Prima-1met is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside the cell. [] MQ is a Michael acceptor that binds covalently to cysteines in the core domain of p53. [] This binding can restore the wild-type conformation and function to mutant p53, leading to apoptosis and tumor suppression. [, , ] Prima-1met has shown potent antitumor activity in a variety of human cancers both in vitro and in vivo, including hematological malignancies and solid tumors. [, , , , , , ]

Chemical Reactions Analysis

Prima-1met is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside the cell. [] MQ is a Michael acceptor that binds covalently to cysteines in the core domain of p53. []

Mechanism of Action
  • Reactivation of mutant p53: Prima-1met's primary mechanism of action is the restoration of wild-type conformation and function to mutant p53, inducing apoptosis and tumor suppression. [, , , , , , ] This reactivation is achieved by its metabolite, MQ, covalently binding to cysteines in the core domain of p53. []
  • p53-independent effects: Prima-1met exhibits cytotoxic effects independent of p53 status in various cancer cell lines. [, , , , , , , , , , ] These effects are associated with:
    • Induction of apoptosis through increased intracellular reactive oxygen species (ROS) production. [, , ] This ROS induction can be attributed, in part, to interference with the thioredoxin reductase enzyme (TrxR1). [, , ]
    • Inhibition of the MEK pathway, leading to reduced anchorage-independent cell growth. []
    • Induction of autophagy through the mTOR/AMPK-ULK1-Vps34 signaling cascade, contributing to its inhibitory effects in cells with wild-type p53. [, ]
  • Synergistic effects with other therapies: Prima-1met displays synergistic cytotoxic effects in combination with various anticancer agents, including dexamethasone, bortezomib, doxorubicin, and cisplatin, enhancing their anti-tumor activity. [, , , , , ]
Applications

Prima-1met's primary research application is in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is used to investigate its potential as a novel anti-cancer therapeutic agent by:

  • Evaluating its antitumor activity in various cancer cell lines: Studies have demonstrated Prima-1met's efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth in numerous cancer cell lines, including hematological malignancies and solid tumors. [, , , , , , , , , , , , , , , , ]
  • Investigating its p53-dependent and -independent mechanisms of action: Researchers are exploring the complex interplay between Prima-1met's ability to reactivate mutant p53 and its p53-independent effects, aiming to fully elucidate its anti-tumor mechanisms. [, , , , , , , , , , ]
  • Examining its synergistic potential with other therapies: Researchers are evaluating Prima-1met in combination with conventional chemotherapy and other targeted therapies to identify synergistic combinations that enhance its efficacy and potentially overcome chemoresistance. [, , , , , ]
  • Developing predictive biomarkers for Prima-1met sensitivity: Research is focused on identifying biomarkers that predict tumor responsiveness to Prima-1met, allowing for personalized treatment approaches and maximizing its therapeutic benefit. [, , ]
  • Exploring its potential in treating developmental disorders: Studies are investigating Prima-1met's ability to restore the functionality of mutant p63, suggesting its potential application in treating developmental disorders caused by p63 mutations. [, ]

    Compound Description: PRIMA-1 is a small molecule that was identified in a cellular screen of the National Cancer Institute (NCI) library for low-molecular-weight compounds. [] It was found to reactivate mutant p53 and induce apoptosis in cancer cells. PRIMA-1 is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), inside cells. MQ is a Michael acceptor that binds covalently to cysteines in p53, restoring its wild-type conformation and function. []

    Relevance: PRIMA-1 is the parent compound of PRIMA-1met. PRIMA-1met is a methylated derivative of PRIMA-1 with improved drug-like properties and enhanced potency. [] Both compounds reactivate mutant p53 and have shown promising antitumor activity in preclinical studies.

Methylene quinuclidinone (MQ)

    Compound Description: MQ is the active metabolite of both PRIMA-1 and PRIMA-1met. [] It is a Michael acceptor, meaning that it can react with thiol groups (-SH) on proteins. [] MQ binds covalently to cysteines in the DNA-binding domain of p53. [] This binding restores the wild-type conformation of mutant p53, allowing it to bind DNA and activate the transcription of its target genes, leading to apoptosis. []

Nutlin-3a

    Compound Description: Nutlin-3a is a small molecule inhibitor of the interaction between p53 and MDM2. [] MDM2 is a negative regulator of p53, and its inhibition leads to p53 stabilization and activation. Nutlin-3a has been shown to induce apoptosis in cancer cells with wild-type p53 but not in cells with mutant p53.

O6-Benzylguanine

    Compound Description: O6-Benzylguanine is an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein. [] MGMT is involved in the resistance of cancer cells to alkylating agents. O6-Benzylguanine depletes MGMT, thereby sensitizing cancer cells to alkylating chemotherapy.

    Relevance: O6-Benzylguanine was used in combination with PRIMA-1met in a study investigating the role of MGMT in PRIMA-1met's anticancer activity. The study found that MGMT expression was inversely correlated with sensitivity to PRIMA-1met in glioblastoma cells. []

Auranofin

    Compound Description: Auranofin is a gold-containing compound that inhibits thioredoxin reductase (TrxR). [] TrxR is a key enzyme in the cellular antioxidant defense system. Inhibition of TrxR leads to the accumulation of reactive oxygen species (ROS), which can induce apoptosis.

    Relevance: Auranofin was found to have similar anticancer activity to PRIMA-1met in myeloma cells. [] Both compounds induce ROS accumulation and apoptosis irrespective of p53 status. This suggests that PRIMA-1met might also exert its anticancer effects, at least in part, through the inhibition of TrxR.

5-Fluorouracil (5-FU)

    Compound Description: 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme involved in DNA synthesis. [] 5-FU is a commonly used chemotherapeutic agent for a wide range of cancers.

    Relevance: 5-FU was identified as a potential inducer of full-length p53 protein in cancer cells carrying TP53 nonsense mutations. [] This suggests that 5-FU, like PRIMA-1met, might be effective in targeting cancer cells with TP53 mutations.

Properties

CAS Number

5291-32-7

Product Name

APR-246

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N

SMILES

COCC1(C(=O)C2CCN1CC2)CO

Solubility

Soluble in DMSO, DMF, PBS, and EtOH

Synonyms

APR246; APR-246; APR 246. PRIMA-1MET.

Canonical SMILES

COCC1(C(=O)C2CCN1CC2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.